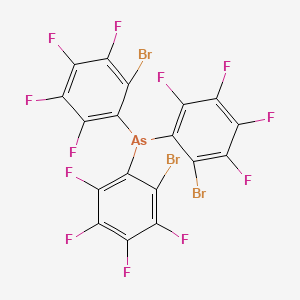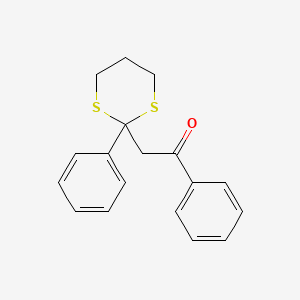![molecular formula C14H11BrClNO2 B14352193 N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is an organic compound that features a formamide group attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide typically involves the following steps:
Bromination: The starting material, 2-bromophenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Methoxylation: The brominated phenol is then reacted with methanol in the presence of a base like sodium hydroxide to form 2-bromophenyl methoxy.
Chlorination: The methoxylated compound is chlorinated using thionyl chloride to introduce the chlorine atom at the desired position.
Formylation: Finally, the chlorinated compound is reacted with formamide in the presence of a catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the formamide group can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include various oxidized forms of the original compound.
Reduction: Products include amine derivatives of the original compound.
科学的研究の応用
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[2-[(2-chlorophenyl)methoxy]-5-bromophenyl]formamide
- N-[2-[(2-fluorophenyl)methoxy]-5-chlorophenyl]formamide
- N-[2-[(2-iodophenyl)methoxy]-5-chlorophenyl]formamide
Uniqueness
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide is unique due to the specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C14H11BrClNO2 |
|---|---|
分子量 |
340.60 g/mol |
IUPAC名 |
N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide |
InChI |
InChI=1S/C14H11BrClNO2/c15-12-4-2-1-3-10(12)8-19-14-6-5-11(16)7-13(14)17-9-18/h1-7,9H,8H2,(H,17,18) |
InChIキー |
RAGBOSUOOJHHKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)NC=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/no-structure.png)

![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)

![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
